
4-((3-(4-chlorobenzyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide
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Overview
Description
4-((3-(4-chlorobenzyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a piperidine ring, a sulfonamide group, and a chlorobenzyl moiety. Its unique chemical properties make it a valuable subject of study in medicinal chemistry, pharmacology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-(4-chlorobenzyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the sulfonamide group: This step involves the reaction of the piperidine derivative with a sulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide.
Attachment of the chlorobenzyl group: This can be done through a nucleophilic substitution reaction where the piperidine-sulfonamide intermediate reacts with 4-chlorobenzyl chloride.
Formation of the urea linkage: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-((3-(4-chlorobenzyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
4-((3-(4-chlorobenzyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
Industry: It is explored for its potential use in the synthesis of advanced materials and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 4-((3-(4-chlorobenzyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-((3-(4-fluorobenzyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide
- 4-((3-(4-methylbenzyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide
- 4-((3-(4-bromobenzyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide
Uniqueness
4-((3-(4-chlorobenzyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide is unique due to the presence of the chlorobenzyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from similar compounds with different substituents on the benzyl group.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN4O3S/c1-20(2)25(23,24)21-9-7-14(8-10-21)12-19-16(22)18-11-13-3-5-15(17)6-4-13/h3-6,14H,7-12H2,1-2H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGQJNLZUJPCSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)NCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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